molecular formula C21H19NO3S B11649515 ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11649515
M. Wt: 365.4 g/mol
InChI Key: QAMXHGAUWHTUHD-RPAYCJQNSA-N
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Description

Ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiophene ring, a benzylidene group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with a thiophene derivative under basic conditions to form the benzylidene-thiophene intermediate. This intermediate is then reacted with ethyl chloroformate and phenylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or reduced thiophene derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can interact with cellular signaling pathways, affecting gene expression and cellular responses.

Comparison with Similar Compounds

Ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:

    Benzylidene camphor derivatives: These compounds share the benzylidene group and have similar UV-absorbing properties.

    Thiophene derivatives: Compounds with a thiophene ring that exhibit various biological activities.

    Ester derivatives: Molecules with ester functional groups that are used in different chemical and industrial applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(4-methylphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C21H19NO3S/c1-3-25-21(24)18-19(23)17(13-15-11-9-14(2)10-12-15)26-20(18)22-16-7-5-4-6-8-16/h4-13,23H,3H2,1-2H3/b17-13-,22-20?

InChI Key

QAMXHGAUWHTUHD-RPAYCJQNSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)C)/SC1=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C)SC1=NC3=CC=CC=C3)O

Origin of Product

United States

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